Nicotinamidine hydrochloride

描述

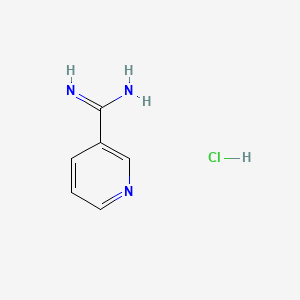

Structure

3D Structure of Parent

属性

IUPAC Name |

pyridine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3.ClH/c7-6(8)5-2-1-3-9-4-5;/h1-4H,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJPBOVLAZADQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7356-60-7, 63265-42-9 | |

| Record name | 3-Pyridinecarboximidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7356-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamidine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007356607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7356-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboximidamide, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nicotinamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nicotinamidine Hydrochloride: A Technical Guide to its Potential as a PARP Inhibitor

Abstract

This technical guide provides a comprehensive overview of nicotinamidine hydrochloride as a promising, yet underexplored, candidate for Poly(ADP-ribose) polymerase (PARP) inhibition. While clinically approved PARP inhibitors have revolutionized the treatment of certain cancers, the exploration of novel chemical scaffolds that mimic the endogenous PARP substrate, nicotinamide adenine dinucleotide (NAD+), remains a fertile ground for drug discovery. Nicotinamidine, a close structural analog of nicotinamide, presents a compelling case for investigation. This document details the theoretical framework for its mechanism of action, proposes a robust experimental workflow for its synthesis and validation, and offers insights into its potential therapeutic applications. This guide is intended for researchers, medicinal chemists, and pharmacologists in the field of oncology and drug development, providing a foundational resource to stimulate and guide further research into this promising molecule.

Introduction: The Rationale for Targeting PARP and the Promise of this compound

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in DNA single-strand break repair.[1][2] In the context of oncology, particularly in tumors with deficiencies in homologous recombination repair (HRR) pathways, such as those harboring BRCA1/2 mutations, the inhibition of PARP creates a state of synthetic lethality, leading to catastrophic DNA damage and subsequent cancer cell death.[3][4] This paradigm has led to the successful development and clinical approval of several PARP inhibitors, fundamentally changing the treatment landscape for ovarian, breast, prostate, and pancreatic cancers.[3][4]

The catalytic mechanism of PARP enzymes involves the binding of NAD+ and the subsequent transfer of ADP-ribose units to acceptor proteins.[5] All currently approved PARP inhibitors are designed to compete with the nicotinamide moiety of NAD+ at the enzyme's active site.[6] This shared mechanism of action underscores the potential of other nicotinamide analogs as a source of novel PARP inhibitors.

Nicotinamidine, the amidine derivative of nicotinic acid, is structurally very similar to nicotinamide. The replacement of the amide carbonyl oxygen with a nitrogen atom in the amidine group is hypothesized to maintain or even enhance the key interactions within the PARP active site necessary for competitive inhibition. This guide will explore the scientific basis for this hypothesis and provide a detailed roadmap for its experimental validation.

The Core Hypothesis: this compound as a Bioisostere of Nicotinamide in PARP Inhibition

Our central hypothesis is that this compound acts as a competitive inhibitor of PARP1 by mimicking the nicotinamide portion of the NAD+ substrate. The amidine moiety is a well-recognized bioisostere of the amide group, and its introduction is a common strategy in medicinal chemistry to modulate physicochemical and pharmacological properties.

Proposed Mechanism of Action

We propose that the pyridyl nitrogen of nicotinamidine will engage in a crucial hydrogen bond with the backbone amide of Gly863 in the PARP1 active site, an interaction critical for the binding of nicotinamide itself.[7][8] Furthermore, the amidinium cation, which will be the predominant form at physiological pH, has the potential to form a salt bridge or a strong hydrogen bond with the side chain of Ser904, another key residue in the nicotinamide-binding pocket.[7] The planar aromatic ring of the pyridine is expected to participate in π-π stacking interactions with Tyr907.[7]

To visualize this proposed binding mode, a hypothetical molecular docking study is described below.

Hypothetical Molecular Docking Workflow

Caption: A workflow for the in silico evaluation of this compound's binding to the PARP1 active site.

This in silico approach provides a powerful, cost-effective first step to predict the binding affinity and identify the key molecular interactions driving the inhibitory activity of this compound.

Experimental Validation: A Step-by-Step Guide

To empirically validate the potential of this compound as a PARP inhibitor, a multi-tiered experimental approach is necessary. This section outlines the key experimental protocols, from chemical synthesis to cellular and in vivo evaluation.

Synthesis of this compound

This compound can be synthesized from commercially available nicotinonitrile via the Pinner reaction.[9][10][11] This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.

Protocol 1: Synthesis of this compound via the Pinner Reaction

Caption: A schematic workflow for the synthesis of this compound.

In Vitro PARP1 Enzymatic Assay

To quantify the inhibitory activity of this compound against PARP1, a robust in vitro enzymatic assay is required. Several commercial kits are available, typically employing either a colorimetric or fluorometric readout.

Protocol 2: PARP1 Enzymatic Inhibition Assay (Colorimetric)

-

Plate Preparation: A 96-well plate is coated with histones, which serve as the acceptor proteins for poly(ADP-ribosyl)ation.

-

Reaction Mixture: A reaction mixture is prepared containing recombinant human PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and varying concentrations of this compound (or a known PARP inhibitor as a positive control, such as Olaparib).

-

Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+.

-

Incubation: The plate is incubated to allow for the PARP1-catalyzed transfer of biotinylated ADP-ribose to the histone proteins.

-

Detection: The reaction is stopped, and the plate is washed. Streptavidin-HRP is added, which binds to the biotinylated ADP-ribose chains.

-

Readout: A colorimetric HRP substrate is added, and the absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the PARP1 inhibitory activity of the compound.

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce PARP1 activity by 50%, is calculated from the dose-response curve.

Table 1: Hypothetical IC50 Values of Nicotinamide Analogs against PARP1

| Compound | IC50 (µM) | Rationale for Hypothetical Value |

| Nicotinamide | ~210 | Known weak PARP inhibitor, serves as a baseline.[12] |

| 3-Aminobenzamide | ~33 | A more potent nicotinamide analog and a well-characterized PARP inhibitor.[12] |

| This compound | ~50-100 (Estimated) | The amidine group is expected to enhance binding affinity compared to the amide of nicotinamide through stronger hydrogen bonding and potential salt bridge formation, but may be less potent than more complex, optimized inhibitors. |

| Olaparib | 0.005 | A potent, clinically approved PARP inhibitor for comparison.[13] |

Cell-Based Assays for PARP Inhibition

To assess the activity of this compound in a cellular context, a Western blot-based assay to detect poly(ADP-ribose) (PAR) levels is a standard method.

Protocol 3: Cellular PARP Activity Assay by Western Blot

-

Cell Culture and Treatment: A suitable cancer cell line (e.g., a BRCA-deficient ovarian or breast cancer cell line) is cultured and treated with varying concentrations of this compound for a defined period.

-

Induction of DNA Damage: Cells are then treated with a DNA-damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor) to induce PARP activation.

-

Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Immunodetection: The membrane is probed with a primary antibody specific for PAR, followed by a secondary antibody conjugated to HRP.

-

Visualization: The PAR signal is visualized using a chemiluminescent substrate. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.

-

Analysis: A reduction in the PAR signal in cells treated with this compound indicates inhibition of PARP activity.

Future Directions and Therapeutic Potential

The successful validation of this compound as a potent and selective PARP inhibitor would open several avenues for further research and development.

-

Lead Optimization: The nicotinamidine scaffold could serve as a starting point for the design and synthesis of more potent and selective second-generation inhibitors. Structure-activity relationship (SAR) studies would be crucial in this endeavor.

-

Combination Therapies: The efficacy of this compound in combination with DNA-damaging chemotherapeutic agents or radiotherapy should be investigated in preclinical cancer models.

-

Exploration of Novel Indications: Beyond oncology, PARP inhibitors are being explored for their therapeutic potential in other diseases, including inflammatory conditions and neurodegenerative disorders. The unique properties of this compound may offer advantages in these contexts.

Conclusion

This compound represents a scientifically compelling and relatively unexplored candidate for PARP inhibition. Its structural similarity to the endogenous substrate, nicotinamide, provides a strong rationale for its potential as a competitive inhibitor. The experimental workflows detailed in this guide offer a clear and robust path for the synthesis, in vitro characterization, and cellular validation of its activity. While further research is undoubtedly required to fully elucidate its therapeutic potential, this technical guide provides a solid foundation and a call to action for the scientific community to investigate this promising molecule.

References

- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. PARP1 ADP-ribosylates lysine residues of the core histone tails - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pinner reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Pinner Reaction [organic-chemistry.org]

- 12. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]

- 13. In- Silico Drug Design and Molecular Docking Studies of Poly ADP-Ribose Polymerase (PARP-1) Inhibitors as Anticancer Agents | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

Methodological & Application

Application Note: A Robust RP-HPLC Method for the Quantification of Nicotinamidine Hydrochloride

Introduction and Scientific Context

Nicotinamidine hydrochloride is a polar, hydrophilic compound belonging to the pyridine carboximidamide family.[1] As a molecule of interest in pharmaceutical research and development, its accurate and precise quantification is paramount for purity assessments, stability studies, and pharmacokinetic analyses. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for such quantitative tasks due to its high resolution, sensitivity, and reproducibility.[2]

This application note details a robust, isocratic Reversed-Phase HPLC (RP-HPLC) method developed for the determination of this compound. The scientific rationale for the selection of chromatographic parameters is discussed, providing a self-validating protocol suitable for researchers, scientists, and drug development professionals.

Principle of the Chromatographic Method

The method is based on reversed-phase chromatography, the most common mode of HPLC. In this technique, the analyte, this compound, is separated based on its partitioning between a polar mobile phase and a non-polar (hydrophobic) stationary phase.

-

Analyte Characteristics: this compound is a polar molecule containing a pyridine ring and a positively chargeable amidine group. Its hydrophilic nature presents a challenge for retention on traditional non-polar columns.[3][4]

-

Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. This provides a hydrophobic surface for interaction. While Nicotinamidine is polar, sufficient retention can be achieved by carefully controlling the mobile phase composition. C18 columns are a standard for RP-HPLC analysis of pyridine-containing compounds.[5][6]

-

Mobile Phase Strategy: An acidic mobile phase is employed to ensure consistent protonation of the basic nitrogen atoms in the Nicotinamidine molecule. This suppresses silanol interactions on the column surface and promotes the formation of a single, well-defined analyte species, resulting in sharp, symmetrical peaks.[7] The mobile phase consists of an aqueous phosphate buffer (to control pH) and an organic modifier (acetonitrile) to modulate the elution strength.

-

Detection: Quantification is achieved using an Ultraviolet (UV) detector. The pyridine ring in this compound contains a chromophore that absorbs UV light. Based on the spectral data of the closely related compound, Nicotinamide, which exhibits absorption maxima around 210 nm and 260 nm, a detection wavelength of 262 nm is chosen.[8] This wavelength provides a good balance of sensitivity and specificity, avoiding interference from many common solvents and excipients.

Materials, Reagents, and Instrumentation

3.1 Instrumentation

-

HPLC System equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

Analytical balance (4-decimal place).

-

pH meter.

-

Sonicator bath.

-

Volumetric flasks and pipettes (Class A).

-

Syringe filters (0.45 µm, Nylon or PVDF).

3.2 Chemicals and Reagents

-

This compound Reference Standard (>98% purity).

-

Acetonitrile (HPLC grade).

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Reagent grade).

-

Phosphoric Acid (H₃PO₄) (85%, Analytical Reagent grade).

-

Water (HPLC grade or Milli-Q®).

Detailed Experimental Protocol

4.1. Preparation of Solutions

-

Buffer Preparation (25 mM Potassium Phosphate, pH 3.0):

-

Weigh approximately 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

-

Mix thoroughly until fully dissolved.

-

Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.

-

-

Mobile Phase Preparation:

-

Combine the prepared Buffer (pH 3.0) and Acetonitrile in a ratio of 90:10 (v/v) .

-

Mix well and degas the solution for 15-20 minutes in a sonicator bath or using an online degasser before use. This is the Diluent for standard and sample preparation.

-

-

Standard Stock Solution Preparation (1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Add approximately 7 mL of Diluent, sonicate for 5 minutes to dissolve, then allow to cool to room temperature.

-

Dilute to the mark with Diluent and mix thoroughly.

-

-

Calibration Curve Standards:

-

Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, and 150 µg/mL) by performing serial dilutions of the Standard Stock Solution with the Diluent.

-

4.2. Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis.

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 25 mM Potassium Phosphate (pH 3.0) : Acetonitrile (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Elution Mode | Isocratic |

| Column Temperature | 35 °C |

| Detection Wavelength | 262 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

4.3. Analysis Workflow

The logical flow from preparation to result is crucial for reproducible analysis.

Caption: Workflow for this compound analysis.

System Suitability and Method Validation (Trustworthiness)

To ensure that the analytical system is performing correctly and that the method is reliable, a series of checks must be performed. This is a core requirement of Good Laboratory Practice (GLP) and is mandated by regulatory bodies.[2][9][10][11]

5.1. System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is achieved by making at least five replicate injections of a mid-concentration standard (e.g., 50 µg/mL). The results must meet the acceptance criteria outlined below.

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; high tailing can indicate column degradation or undesirable secondary interactions. |

| Theoretical Plates (N) | > 2000 | Indicates column efficiency and the sharpness of the peak. |

| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the autosampler and detector. |

| % RSD of Retention Time | ≤ 1.0% | Shows the stability and precision of the pump and mobile phase delivery. |

5.2. Principles of Method Validation

While a full validation study is beyond the scope of this note, the described method is designed to be readily validatable. According to International Council for Harmonisation (ICH) guidelines, a full validation would rigorously assess the following parameters to prove the method is suitable for its intended purpose[9][10][12]:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

-

Linearity & Range: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined concentration range.

-

Accuracy: The closeness of test results to the true value, often determined by spike/recovery studies.

-

Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) levels.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), indicating its reliability for routine use.

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the mean peak area obtained from the standard injections versus the known concentration of each standard.

-

Linear Regression: Perform a linear regression analysis on the calibration data. The resulting equation will be in the form of y = mx + c , where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The correlation coefficient (R²) should be ≥ 0.999.

-

Sample Quantification: Use the peak area of the this compound in the sample chromatogram and the linear regression equation to calculate the concentration of the analyte in the sample solution.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Remember to account for any dilution factors used during sample preparation to determine the concentration in the original, undiluted sample.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the quantitative analysis of this compound using RP-HPLC with UV detection. The causality behind the selection of the column, mobile phase, and detection parameters has been detailed to provide a deeper understanding of the method. By adhering to the system suitability criteria and principles of method validation, this protocol serves as a reliable and robust tool for researchers and professionals in the pharmaceutical industry.

References

- 1. This compound | C6H8ClN3 | CID 202042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 3. biopharmaservices.com [biopharmaservices.com]

- 4. pharmasalmanac.com [pharmasalmanac.com]

- 5. Separation of Pyridine, 4-ethyl-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]

- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 10. database.ich.org [database.ich.org]

- 11. ikev.org [ikev.org]

- 12. database.ich.org [database.ich.org]

Application Notes & Protocols: Dissolving Nicotinamidine Hydrochloride for In Vitro Assays

Introduction: The Premise for Methodical Dissolution

Nicotinamidine hydrochloride is a pyridinecarboximidamide derivative utilized in various biochemical and medicinal chemistry applications. As with any compound intended for in vitro studies, the reliability and reproducibility of experimental data are fundamentally dependent on the proper preparation of the test substance. The hydrochloride salt form generally enhances aqueous solubility compared to the free base; however, achieving stable, homogenous, and concentration-accurate solutions for cell-based assays or enzymatic screens requires a systematic and validated approach.

This guide provides a detailed protocol for the dissolution of this compound. The methodologies herein are designed to ensure the compound's integrity, maximize its solubility, and minimize the impact of solvents on the biological system under investigation. We will explore the causality behind solvent selection, stock solution preparation, and the generation of working solutions for direct application in experimental settings.

Compound Properties and Material Characterization

A foundational understanding of the compound's physical and chemical properties is paramount before proceeding to dissolution. This data informs solvent choice and handling procedures.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | pyridine-3-carboximidamide;hydrochloride | [1] |

| Molecular Formula | C₆H₈ClN₃ | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| CAS Number | 7356-60-7 (or 63265-42-9) | [1] |

| Appearance | Typically a white to off-white solid | N/A |

Solubility and Vehicle Selection: A Data-Driven Approach

The choice of solvent is the most critical decision in this process. While hydrochloride salts are designed for water solubility, high-concentration stock solutions often necessitate the use of organic solvents to prevent hydrolysis and support long-term storage. For related compounds like nicotinic acid and nicotinamide, Dimethyl sulfoxide (DMSO) has shown excellent solubilizing capacity.[2][3]

Causality of Solvent Choice:

-

DMSO (Dimethyl Sulfoxide): A superior, polar aprotic solvent for creating high-concentration stock solutions of many organic molecules. Its ability to dissolve a wide range of compounds and its miscibility with aqueous media make it a common first choice. However, it must be used judiciously, as DMSO concentrations above 0.5% (v/v) can induce cytotoxicity or differentiation in many cell lines.

-

Water (Sterile, Deionized): As a hydrochloride salt, this compound is expected to have some aqueous solubility. Water is the most biologically compatible solvent, but its utility for high-concentration stocks may be limited, and it may not be suitable for long-term storage due to potential compound degradation.

-

Ethanol: While some related compounds like nicotinamide are soluble in ethanol, the solubility can be less than in DMSO.[4][5] Ethanol can also have more pronounced effects on cell physiology than equivalent concentrations of DMSO.

Based on standard laboratory practice for similar heterocyclic compounds, anhydrous DMSO is the recommended solvent for the primary stock solution.

Table 2: Solubility Profile and Recommended Storage Conditions

| Solvent | Solubility | Recommended Use | Storage Temperature (Solution) |

| DMSO | Soluble (Quantitative data not widely published; qualitative assessment is high) | Primary Stock Solution (e.g., 10-50 mM) | -20°C (short-term) or -80°C (long-term) |

| Water / PBS | Moderately Soluble | Working Solutions (Diluted from DMSO stock) | Prepare fresh; do not store |

| Ethanol | Moderately Soluble | Alternative for stock solution if DMSO is incompatible with the assay | -20°C (short-term) |

Experimental Protocols: From Powder to Working Solution

This section provides a self-validating, step-by-step methodology for preparing this compound solutions.

Protocol 1: Preparation of a 50 mM Primary Stock Solution in DMSO

Rationale: Creating a concentrated primary stock in DMSO allows for minimal solvent transfer into the final assay medium, thereby reducing the risk of solvent-induced artifacts. A 50 mM concentration is a practical starting point for most in vitro applications.

Materials:

-

This compound powder

-

Anhydrous (or low-water) Dimethyl sulfoxide (DMSO)

-

Sterile, amber, polypropylene microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile, low-retention tips

Procedure:

-

Pre-Calculation: Determine the mass of this compound required.

-

Calculation: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Example (for 1 mL of 50 mM stock): Mass = 0.050 mol/L × 0.001 L × 157.60 g/mol × 1000 mg/g = 7.88 mg

-

-

Weighing: Accurately weigh 7.88 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Expert Tip: To minimize static and handling loss, use an anti-static weigh boat or weigh the compound directly into a tared vial.

-

-

Dissolution: Add 1.0 mL of anhydrous DMSO to the vial containing the powder.

-

Homogenization: Cap the vial securely and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. The resulting solution should be clear and free of any visible particulates.

-

Troubleshooting: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be employed. Ensure the vial is tightly sealed.

-

-

Aliquoting & Storage: Dispense the 50 mM stock solution into single-use aliquots (e.g., 20 µL) in sterile, clearly labeled tubes. This is a critical step to prevent degradation from repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to one year is a safe guideline). For short-term use (1-2 weeks), -20°C is acceptable.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

Rationale: This protocol details the dilution of the DMSO primary stock into an aqueous biological medium. The key objective is to achieve the final desired concentration while ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Procedure:

-

Thaw Stock: Remove one aliquot of the 50 mM primary stock solution from the -80°C freezer and thaw it at room temperature.

-

Intermediate Dilution (Optional but Recommended): Performing a serial dilution prevents inaccuracies associated with pipetting very small volumes.

-

Pipette 2 µL of the 50 mM stock into 998 µL of sterile PBS or cell culture medium. This creates a 100-fold dilution , resulting in an intermediate solution of 500 µM. Mix well by gentle pipetting.

-

-

Final Dilution:

-

Pipette 200 µL of the 500 µM intermediate solution into 800 µL of the final cell culture medium. This constitutes a 5-fold dilution , yielding a final working solution of 100 µM .

-

Final DMSO Check: The DMSO concentration in the 500 µM intermediate is 1%. After the final 5-fold dilution, the final DMSO concentration in the working solution is 1% / 5 = 0.2% . This is acceptable for many cell lines, but for sensitive assays, aim for ≤ 0.1%.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. In the example above, this would be 2 µL of DMSO per 1 mL of medium. This is essential to differentiate the compound's effects from those of the solvent.

-

Application: Use the freshly prepared working solution immediately in your in vitro assay. Do not store aqueous working solutions.

Workflow and Conceptual Pathway Visualization

To ensure clarity, the entire process from solid compound to final application is summarized in the workflow diagram below.

Caption: Experimental workflow for preparing this compound solutions.

Mechanism of Action: Context for Application

While this compound itself is often cited as a pharmaceutical intermediate, its structural relative, Nicotinamide (a form of vitamin B3), is a well-characterized inhibitor of sirtuin (SIRT) enzymes, such as SIRT1 and SIRT2.[6] Sirtuins are NAD⁺-dependent deacetylases that play crucial roles in metabolism, DNA repair, and inflammation. By inhibiting sirtuins, nicotinamide can influence these pathways. It is plausible that this compound may interact with similar or related enzymatic targets. Researchers using this compound should consider its potential to modulate NAD⁺-dependent pathways.

Caption: Conceptual mechanism of action for an in vitro assay.

References

Application Notes and Protocols for the Investigation of Nicotinamidine Hydrochloride in Antimicrobial Research

Introduction: The Untapped Potential of Nicotinamidine Hydrochloride in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can be developed into next-generation therapeutics. This compound, a derivative of the essential vitamin B3 (niacin), presents a compelling yet underexplored avenue for antimicrobial drug discovery. Its chemical structure, featuring a pyridine ring and an amidine group, suggests potential for diverse biological interactions. While extensive research has focused on its close relative, nicotinamide (niacinamide), for its broad physiological effects, this compound itself remains a frontier molecule in antimicrobial research.[1][2][3][4][5][6][7][8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to initiate and conduct robust investigations into the antimicrobial properties of this compound. Acknowledging the nascent stage of research on this specific compound, we will leverage data from closely related nicotinamidine derivatives to highlight its potential and provide detailed, field-proven protocols to systematically evaluate its efficacy.

Chemical Profile: this compound

A foundational understanding of the test article is paramount for experimental design and data interpretation.

| Property | Value | Source |

| IUPAC Name | pyridine-3-carboximidamide;hydrochloride | --INVALID-LINK--[10] |

| Molecular Formula | C₆H₈ClN₃ | --INVALID-LINK--[10] |

| Molecular Weight | 157.60 g/mol | --INVALID-LINK--[10] |

| CAS Number | 7356-60-7 | --INVALID-LINK--[10] |

| Parent Compound | 3-Pyridinecarboxamidine | --INVALID-LINK--[10] |

Evidence of Antimicrobial Potential from Nicotinamidine Derivatives

Direct, peer-reviewed studies on the antimicrobial activity of this compound are scarce. However, compelling evidence from substituted nicotinamidine derivatives strongly suggests that the core nicotinamidine scaffold possesses intrinsic antimicrobial properties. A key study on a series of substituted phenylfuranylnicotinamidines demonstrated significant activity against a panel of both Gram-positive and Gram-negative bacteria.[11]

Table 1: Antimicrobial Activity of Phenylfuranylnicotinamidine Derivatives [11]

| Bacterial Strain | Type | MIC Range (µM) |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 10 - 20 |

| Bacillus megaterium (ATCC 14591) | Gram-positive | 10 - 20 |

| Escherichia coli (ATCC 25922) | Gram-negative | 10 - 20 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 10 - 20 |

Data synthesized from Al-Tel, H. et al. (2018).[11]

The consistent activity of these derivatives across different bacterial species, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range, provides a strong rationale for investigating the parent compound, this compound, as a potential antimicrobial agent.

Postulated Mechanism of Action: A Hypothesis for Investigation

The precise mechanism of action for this compound is yet to be elucidated. However, based on its structural components and the known mechanisms of related compounds, we can formulate a testable hypothesis. The pyridine ring is a common feature in many antimicrobial and antiviral compounds.[7][8] The amidine group, being a strong base, is often involved in binding to biological targets through hydrogen bonding and electrostatic interactions.

It is plausible that this compound may act as a competitive inhibitor for enzymes that utilize nicotinamide or related structures as substrates. Furthermore, the cationic nature of the amidinium ion could facilitate interaction with and disruption of negatively charged bacterial membranes.

Caption: A postulated mechanism of action for this compound.

Experimental Protocols: A Step-by-Step Guide for Antimicrobial Evaluation

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and provide a robust framework for assessing the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound (powder form)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial/fungal strains of interest (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

-

Sterile DMSO or water (for stock solution preparation)

-

Spectrophotometer or microplate reader

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in a suitable sterile solvent (e.g., deionized water or DMSO). Ensure complete dissolution.

-

Preparation of Microdilution Plates:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (broth and inoculum only).

-

Well 12 serves as the sterility control (broth only).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-on to the MIC assay and determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

-

MIC plate from Protocol 1

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline or PBS

-

Micropipettes and sterile tips

Procedure:

-

Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Plating: Spot-plate the 10 µL aliquot onto a TSA plate. Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

-

Incubation: Incubate the TSA plates at 35-37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. This is typically observed as no growth or only a few colonies on the agar plate.

Data Interpretation and Next Steps

The data generated from these initial screening protocols will provide a foundational understanding of the antimicrobial potential of this compound. Should the compound demonstrate promising activity (i.e., low MIC/MBC values), further investigations are warranted. These could include:

-

Time-kill kinetics assays: To understand the rate at which the compound kills bacteria.

-

Anti-biofilm assays: To determine if the compound can prevent the formation of or eradicate established biofilms.

-

Synergy studies: To investigate potential synergistic effects when combined with existing antibiotics.

-

Mechanism of action studies: Employing techniques such as membrane potential assays, DNA binding studies, and enzyme inhibition assays to elucidate the specific cellular targets.

-

In vivo efficacy studies: Using appropriate animal models of infection to assess the therapeutic potential of the compound.

Conclusion

This compound represents a promising, yet largely unexplored, molecule in the field of antimicrobial research. The data from its derivatives, coupled with its unique chemical structure, provide a solid rationale for its investigation. The protocols detailed in this guide offer a standardized and scientifically rigorous approach to begin to unlock the potential of this compound in the fight against antimicrobial resistance.

References

- 1. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of anti-inflammatory nicotinamides. [wisdomlib.org]

- 5. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C6H8ClN3 | CID 202042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

Application Note: Kinetic Analysis of Nitric Oxide Synthase Inhibition by Nicotinamidine Hydrochloride

Abstract

This guide provides a comprehensive, field-tested protocol for characterizing the inhibitory effects of Nicotinamidine hydrochloride on Nitric Oxide Synthase (NOS) activity. We delve into the mechanistic underpinnings of the assay, provide a detailed step-by-step workflow for determining kinetic parameters, and offer insights into robust data analysis. This document is designed to equip researchers with the necessary tools to accurately assess inhibitor potency and mode of action, crucial for drug discovery and mechanistic studies.

Introduction: The Significance of NOS Inhibition

Nitric Oxide Synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological processes, including vascular regulation, neurotransmission, and immune responses.[1][2] There are three primary isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While basal NO production is essential for homeostasis, overproduction, particularly by iNOS during inflammatory or oxidative stress conditions, can be pathological.[1][2][3] This makes selective NOS inhibitors valuable tools for both research and therapeutic development.[3]

This compound is a known inhibitor of NOS isoforms.[4] Structurally related to the NOS substrate L-arginine, it belongs to a class of compounds containing an amidine function that interfere with NO generation.[4] Understanding the kinetic parameters of this inhibition is vital for quantifying its potency (via the inhibition constant, Kᵢ) and elucidating its mechanism of action.

This application note will focus on a colorimetric method for assaying NOS activity and its inhibition by this compound. The protocol is centered around the Griess reaction, a reliable and straightforward method for measuring nitrite, a stable and quantifiable breakdown product of NO in aqueous solutions.[5][6]

Principle of the Assay and Mechanism of Inhibition

The overall workflow involves quantifying NOS activity by measuring the accumulation of its stable end-products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[6]

-

Enzymatic Reaction : NOS catalyzes the five-electron oxidation of L-arginine to L-citrulline and NO, a reaction requiring cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH₄).[1][2]

-

Nitrate Reduction : Since NO rapidly oxidizes to both nitrite and nitrate in solution, an accurate measure of total NO production requires the conversion of nitrate back to nitrite. This is accomplished enzymatically using nitrate reductase.[6]

-

Colorimetric Detection (Griess Reaction) : Total nitrite is then quantified using the Griess reagent. This two-step diazotization reaction, first described in 1879, involves (1) the reaction of nitrite with sulfanilamide in an acidic medium to form a diazonium salt, which then (2) couples with N-(1-naphthyl)ethylenediamine (NED) to produce a vibrant azo compound that strongly absorbs light at ~540 nm.[5] The absorbance is directly proportional to the total nitrite concentration.[5]

Mechanism of Inhibition : this compound acts as a competitive inhibitor of NOS.[4] This means it reversibly binds to the enzyme's active site, the same site that the substrate, L-arginine, binds to. This competition increases the apparent Michaelis constant (Kₘ) of the substrate without affecting the maximum reaction velocity (Vₘₐₓ). The inhibitor's potency is defined by the inhibition constant, Kᵢ, which represents the concentration of inhibitor required to produce half-maximum inhibition.[7] A lower Kᵢ value signifies a more potent inhibitor.[7]

Experimental Design & Protocol

This protocol is optimized for a 96-well microplate format, enabling high-throughput analysis. All reactions should be performed in duplicate or triplicate for statistical robustness.

Required Materials and Reagents

Table 1: Reagents and Equipment

| Item | Recommended Source (Example) | Purpose |

| Purified NOS Enzyme (e.g., human iNOS) | Cayman Chemical, Abcam | Enzyme source |

| This compound | Sigma-Aldrich, Tocris | Inhibitor |

| L-Arginine | Sigma-Aldrich | Enzyme Substrate |

| NADPH (Cofactor) | Sigma-Aldrich | Reducing equivalent for NOS |

| Tetrahydrobiopterin (BH₄) (Cofactor) | Sigma-Aldrich | Essential NOS cofactor |

| FAD/FMN (Cofactors) | Sigma-Aldrich | Essential NOS cofactors |

| Calmodulin (for nNOS/eNOS) | Sigma-Aldrich | Required for nNOS/eNOS activity |

| Nitrate Reductase | Sigma-Aldrich, Commercial Kits | Converts nitrate to nitrite |

| Griess Reagent Kit (Sulfanilamide, NED) | Promega, Thermo Fisher | For colorimetric detection |

| Sodium Nitrite (NaNO₂) | Sigma-Aldrich | Standard for calibration curve |

| NOS Assay Buffer (e.g., HEPES, pH 7.4) | - | Maintain optimal pH |

| 96-well clear microplates | Corning, Greiner | Reaction vessel |

| Microplate Spectrophotometer | - | Absorbance reading at 540 nm |

| Incubator | - | Maintain reaction temperature (37°C) |

Reagent Preparation

-

NOS Assay Buffer : 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol. Store at 4°C.

-

L-Arginine Stock (10 mM) : Dissolve in ultrapure water. Prepare fresh working solutions by diluting in NOS Assay Buffer. For Kₘ determination, a range of concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM) is required.

-

Nicotinamidine HCl Stock (10 mM) : Dissolve in ultrapure water. Prepare a serial dilution in ultrapure water to create a range of working concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).

-

Cofactor Mix : Prepare a concentrated stock solution in NOS Assay Buffer containing NADPH (e.g., 10 mM), BH₄ (e.g., 1 mM), FAD/FMN (e.g., 100 µM), and Calmodulin (if needed, e.g., 1 mg/mL). Protect from light and keep on ice.

-

Nitrite Standard (1 mM) : Accurately weigh and dissolve NaNO₂ in ultrapure water. Prepare a standard curve by diluting this stock to concentrations from ~1 µM to 100 µM.

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from setup to data acquisition.

Caption: Experimental workflow for NOS kinetic inhibition assay.

Step-by-Step Assay Protocol

-

Prepare Nitrite Standard Curve : In separate wells of the 96-well plate, add 50 µL of each nitrite standard dilution. Add 50 µL of NOS Assay Buffer to each standard well.

-

Set Up Reaction Wells : To the experimental wells, add the components in the following order.

Table 2: Reaction Mixture Setup (per well)

| Component | Volume | Final Concentration |

| NOS Assay Buffer | X µL | - |

| L-Arginine (Varying Conc.) | 10 µL | 0 - 100 µM |

| Nicotinamidine HCl (Varying Conc.) | 10 µL | 0 - 10 µM |

| Cofactor Mix | 10 µL | 1x |

| Nitrate Reductase | 5 µL | Per manufacturer |

| Ultrapure Water | to 90 µL | - |

| NOS Enzyme (Working Solution) | 10 µL | e.g., 5-10 mU/well |

| Total Volume | 100 µL |

-

Initiate and Incubate : Add 10 µL of the diluted NOS enzyme to each well. Mix gently by tapping the plate. Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the reaction, which should be determined in preliminary experiments.

-

Nitrate Reduction : After incubation, add the nitrate reductase and necessary cofactors (if not already in the main mix) as per the manufacturer's instructions. Incubate at room temperature for 20 minutes to convert all nitrate to nitrite.[6]

-

Color Development : Add 50 µL of Sulfanilamide solution (Griess Reagent I) to all standard and experimental wells. Incubate for 5-10 minutes at room temperature, protected from light.

-

Final Reaction : Add 50 µL of NED solution (Griess Reagent II) to all wells. Incubate for 10 minutes at room temperature, protected from light. A purple/magenta color will develop.[1][5]

-

Measure Absorbance : Read the absorbance of the plate at 540 nm using a microplate reader.

Data Analysis and Interpretation

Calculating Reaction Velocity

-

Standard Curve : Plot the absorbance at 540 nm versus the known nitrite concentration (µM) for your standards. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Determine Nitrite Concentration : Use the standard curve equation to convert the absorbance readings from your experimental wells into nitrite concentrations (µM).

-

Calculate Velocity (V) : The initial reaction velocity is the concentration of product (nitrite) formed per unit of time.

-

V (µM/min) = [Nitrite] (µM) / Incubation Time (min)

-

Determining Kinetic Constants

To determine the Kᵢ and the mode of inhibition, you will generate substrate-velocity curves in the presence of different, fixed concentrations of this compound.[8]

-

Michaelis-Menten Plot : For each inhibitor concentration (including 0 µM), plot the initial velocity (V) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the apparent Kₘ and Vₘₐₓ.

-

V = (Vₘₐₓ * [S]) / (Kₘ + [S])

-

-

Lineweaver-Burk Plot : A double reciprocal plot (1/V vs. 1/[S]) can be used for visualization. For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis (indicating no change in Vₘₐₓ).

-

1/V = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ

-

Calculating the Inhibition Constant (Kᵢ)

The Kᵢ is a measure of the inhibitor's binding affinity. For competitive inhibition, it can be calculated from the change in the apparent Kₘ.[9] The relationship is:

-

Kₘ,ₐₚₚ = Kₘ * (1 + [I]/Kᵢ)

Where:

-

Kₘ,ₐₚₚ is the apparent Kₘ in the presence of the inhibitor.

-

Kₘ is the true Kₘ (determined in the absence of inhibitor).

-

[I] is the concentration of the inhibitor.

By rearranging this formula, Kᵢ can be determined. A more robust method is to use simultaneous non-linear regression to fit all datasets (all inhibitor concentrations) to the competitive inhibition equation, which directly solves for a single global Kᵢ value.[10]

Caption: Competitive inhibition of NOS by Nicotinamidine.

Trustworthiness and Validation

-

Controls : Always include "no enzyme" controls to account for background absorbance and "no substrate" controls to ensure the signal is substrate-dependent.

-

Linear Range : Ensure the assay endpoint is within the linear range of both the enzyme reaction rate and the nitrite standard curve.

-

Protein Interference : For crude lysates, protein precipitation may be necessary before the Griess reaction, as high protein content can interfere with the assay.[5] Use methods like zinc sulfate precipitation rather than acid precipitation, which can cause nitrite loss.[5]

Conclusion

This application note provides a robust framework for the kinetic characterization of this compound as a NOS inhibitor. By carefully following the outlined protocol and applying rigorous data analysis, researchers can accurately determine key kinetic parameters like Kₘ, Vₘₐₓ, and Kᵢ. This information is fundamental to understanding the inhibitor's potency and mechanism, providing a solid foundation for further investigation in drug discovery and chemical biology.

References

- 1. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. mdpi.com [mdpi.com]

- 6. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 7. Untitled Document [ucl.ac.uk]

- 8. cdn.graphpad.com [cdn.graphpad.com]

- 9. Enzyme Inhibition Calculations [andrew.cmu.edu]

- 10. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Inducing Specific Cellular Responses with Nicotinamide and its Analogs: Mechanisms, Protocols, and Experimental Design

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Nicotinamidine hydrochloride and its extensively studied structural analog, Nicotinamide (NAM), to induce specific and potent cellular responses. While direct literature on this compound is limited, its structural similarity to NAM suggests a shared mechanism of action. Therefore, this guide focuses on the well-elucidated functions of NAM as a robust model for understanding and designing experiments. We will delve into the core mechanisms of NAM, including its pivotal role in NAD+ metabolism, its function as an inhibitor of Poly(ADP-ribose) polymerases (PARPs), and its complex, dual role in regulating sirtuin activity. This guide provides not just step-by-step protocols but also the scientific rationale behind experimental choices, enabling researchers to confidently design, execute, and interpret their studies.

Introduction: Nicotinamide, a Keystone of Cellular Metabolism and Signaling

Nicotinamide (NAM), the amide form of vitamin B3, is a fundamental molecule in cellular physiology. It is a primary precursor in the NAD+ salvage pathway, the main route for regenerating Nicotinamide Adenine Dinucleotide (NAD+), a critical cofactor for hundreds of redox reactions essential for energy metabolism.[1][2] Beyond its bioenergetic role, NAD+ is consumed as a substrate by three major classes of enzymes: Sirtuins, Poly(ADP-ribose) polymerases (PARPs), and CD38/157 glycohydrolases, placing NAM at the nexus of cellular metabolism, DNA repair, and epigenetic regulation.[2]

This compound, a structural analog of NAM, shares the core pyridine ring but features a carboximidamide group in place of a carboxamide. While less characterized, its structural similarity strongly implies potential interaction with the same NAD+-dependent enzymatic pathways. This guide will leverage the vast body of research on NAM to provide a foundational framework for investigating both molecules. We will explore how modulating NAM concentration can be used to elicit distinct and sometimes opposing cellular outcomes, such as inhibiting DNA repair or, conversely, boosting metabolic activity and stress resistance.

Core Mechanisms of Action

Understanding the primary molecular targets of Nicotinamide is essential for designing targeted experiments. The cellular response to NAM is highly context- and concentration-dependent, revolving around its influence on two key enzyme families: PARPs and Sirtuins.

Modulation of NAD+ Levels: The Salvage Pathway

The majority of cellular NAD+ is not synthesized de novo from tryptophan but is recycled from NAM through the salvage pathway.[1] In this pathway, the enzyme Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step of converting NAM to nicotinamide mononucleotide (NMN), which is then converted to NAD+.[1][3][4] By providing exogenous NAM, researchers can effectively boost the intracellular NAD+ pool, thereby enhancing the activity of NAD+-dependent enzymes. This is a crucial mechanism for countering the age-related decline in NAD+ levels and improving metabolic health.[4][5]

Caption: The NAD+ Salvage Pathway.

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, are enzymes critical for DNA repair.[6] Upon detecting a DNA strand break, PARP-1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR) using NAD+ as a substrate.[7] This PARylation process recruits other DNA repair factors. Nicotinamide, being structurally similar to the nicotinamide portion of NAD+, acts as a competitive inhibitor of PARP enzymes.[6][8][9] By inhibiting PARP, NAM can prevent the repair of DNA single-strand breaks, which can then lead to more lethal double-strand breaks during DNA replication, a mechanism exploited in cancer therapy to sensitize tumors to DNA-damaging agents.[7][8]

The Dual Regulation of Sirtuins

Sirtuins are a family of NAD+-dependent protein deacetylases (and deacylases) that regulate a wide range of cellular processes, including metabolism, stress resistance, and longevity.[10][11] The relationship between NAM and sirtuins is uniquely complex:

-

Inhibition: NAM is a direct product of the sirtuin-catalyzed deacetylation reaction. As the reaction proceeds, the accumulation of NAM creates a product-based feedback inhibition loop, directly suppressing sirtuin activity.[11][12] This inhibitory role is often exploited experimentally by using high concentrations of NAM to block sirtuin function.

-

Indirect Activation: Paradoxically, as a precursor to NAD+, NAM can also lead to the activation of sirtuins.[12] Sirtuin activity is highly dependent on the availability of NAD+.[2][11] By supplementing cells with NAM (typically at lower concentrations over a longer duration), the cellular NAD+ pool increases, which in turn can boost the activity of sirtuins, provided the inhibitory effect of NAM itself is overcome.[10][12]

This dual mechanism is critical: the experimental outcome depends entirely on the concentration and timing of NAM administration.

Caption: Dual regulation of Sirtuins by Nicotinamide.

Quantitative Data Summary

The choice of concentration is paramount when using Nicotinamide to elicit a specific cellular response. The following table provides experimentally derived concentration ranges and their associated primary mechanisms. Researchers should perform dose-response curves to determine the optimal concentration for their specific cell type and experimental endpoint.

| Objective | Typical Concentration Range | Incubation Time | Primary Mechanism | Key Considerations |

| Sirtuin Inhibition | 1 - 10 mM | 1 - 24 hours | Direct feedback inhibition of sirtuin deacetylase activity.[12] | High concentrations can also inhibit PARPs. Ensure specificity with appropriate controls. |

| PARP Inhibition | 1 - 20 mM | 4 - 72 hours | Competitive inhibition of PARP enzymes, depleting their NAD+ substrate.[8] | Often used to sensitize cells to DNA-damaging agents (e.g., cisplatin, radiation).[8] |

| Boosting Cellular NAD+ | 50 µM - 1 mM | 24 - 72 hours | Serves as a precursor in the NAD+ salvage pathway to increase NAD+ pools.[12] | Lower concentrations over longer periods are effective and avoid direct inhibitory effects on sirtuins. |

| Organoid Culture Support | 1 - 10 mM | Continuous | Promotes cell survival and differentiation, likely through a mix of mechanisms.[13] | A common component in various organoid media formulations. |

Experimental Protocols

The following protocols provide step-by-step methodologies for applying Nicotinamide to achieve specific cellular outcomes. It is critical to maintain sterile technique throughout all cell culture procedures.

Protocol 1: Preparation of Nicotinamide Stock Solution

Rationale: A sterile, high-concentration stock solution is essential for accurate and repeatable dosing of cell cultures.

Materials:

-

Nicotinamide (NAM), cell culture grade (e.g., Sigma-Aldrich, Cat. No. N0636)

-

Cell culture grade water or PBS, sterile

-

0.22 µm syringe filter

-

Sterile conical tubes (15 mL or 50 mL)

Procedure:

-

To prepare a 1 M stock solution , dissolve 1.221 g of Nicotinamide in 10 mL of sterile cell culture grade water.[14]

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for long-term storage. The stock is stable for at least 6 months.

Protocol 2: Assay for Potentiation of Chemotherapy via PARP Inhibition

Rationale: This protocol determines the ability of NAM to enhance the cytotoxic effects of a DNA-damaging agent (e.g., cisplatin) in cancer cell lines by inhibiting PARP-mediated DNA repair.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Nicotinamide (1 M stock)

-

Cisplatin (or other DNA-damaging agent), stock solution

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 3,000 - 5,000 cells/well). Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of your chemotherapeutic agent in complete growth medium. Also, prepare medium containing a fixed, high concentration of NAM (e.g., 5 mM) and another set of serial dilutions of the chemo agent.

-

Experimental Groups (in triplicate):

-

Vehicle Control (medium only)

-

NAM only (5 mM)

-

Chemotherapy only (e.g., Cisplatin at 0, 1, 5, 10, 25, 50 µM)

-

Combination (5 mM NAM + Cisplatin at 0, 1, 5, 10, 25, 50 µM)

-

-

Remove the overnight medium from the cells and add 100 µL of the appropriate treatment medium to each well.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the dose-response curves for the chemotherapy agent with and without NAM. A leftward shift in the curve for the combination treatment indicates sensitization.

Caption: Workflow for a chemotherapy potentiation assay.

Conclusion

Nicotinamide is a powerful and versatile tool for modulating fundamental cellular processes. Its concentration-dependent effects—acting as a PARP and sirtuin inhibitor at high millimolar concentrations while serving as an NAD+ precursor at lower concentrations—allow for the targeted induction of distinct cellular responses. For researchers investigating this compound, the mechanisms and protocols established for Nicotinamide provide an invaluable scientific and methodological blueprint. By carefully controlling experimental parameters and including self-validating controls, scientists can effectively harness these molecules to probe the intricate networks of cellular metabolism, DNA repair, and signaling, paving the way for new discoveries and therapeutic strategies.

References

- 1. NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utahstemcells.com [utahstemcells.com]

- 3. The role of sirtuin 2 activation by nicotinamide phosphoribosyltransferase in the aberrant proliferation and survival of myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAD+ metabolism as a target for metabolic health: have we found the silver bullet? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]

- 12. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rndsystems.com [rndsystems.com]

- 14. Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Nicotinamidine Hydrochloride Concentration in Cell Culture

Welcome to the comprehensive technical support guide for utilizing Nicotinamidine hydrochloride in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support. Here, we move beyond simple protocols to explain the scientific reasoning behind experimental choices, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound, from fundamental properties to experimental design considerations.

Q1: What is the primary mechanism of action for this compound?

A1: this compound is structurally related to nicotinamide, a well-characterized biological molecule. Its primary mechanism of action is believed to be the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and cell death pathways.[1][2] By inhibiting PARP, this compound can enhance the efficacy of DNA-damaging agents and induce apoptosis in cancer cells.[1] Additionally, as a nicotinamide analog, it may influence other cellular processes, including the activity of sirtuins and signaling pathways like PI3K/Akt and MEK/ERK, although these effects require specific experimental validation for this compound itself.[3][4][5][6]

Q2: How should I prepare a stock solution of this compound?

A2: For cell culture applications, preparing a concentrated stock solution is recommended to minimize the volume of solvent added to your experimental wells.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving many organic compounds, including those similar to this compound.[3] For short-term use, sterile, cell culture-grade water or phosphate-buffered saline (PBS) can also be considered, though solubility may be lower.[3]

-

Stock Concentration: A high-concentration stock, for example, 10 mM or 100 mM in DMSO, is advisable. This allows for serial dilutions into your cell culture medium to achieve the desired final concentrations while keeping the final DMSO concentration low (ideally below 0.1% v/v) to avoid solvent-induced cytotoxicity.[3]

-

Preparation and Storage: Dissolve the this compound powder in the chosen solvent by gentle vortexing. Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for long-term stability.[3]

Q3: What is a good starting concentration range for my initial experiments?

A3: For a novel compound like this compound in a new cell line, a broad dose-response experiment is crucial to determine its cytotoxic potential and effective concentration range. Based on data from related nicotinamide derivatives, a starting range from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100 µM or higher) is a reasonable starting point.[7][8] Some nicotinamide derivatives have shown IC50 values in the single-digit micromolar range in certain cancer cell lines.[7][8]

Q4: How stable is this compound in cell culture medium?

Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization of this compound concentration.

| Issue | Potential Cause | Troubleshooting Steps |

| No observable effect at expected concentrations. | Suboptimal Concentration: The effective concentration for your specific cell line may be higher than anticipated. | Expand your dose-response curve to include higher concentrations. |

| Compound Inactivity: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from the powder. Ensure proper storage of both powder and stock solutions (protected from light, at the recommended temperature). | |

| Cell Line Resistance: Your chosen cell line may be inherently resistant to the effects of this compound. | Consider testing on a different, potentially more sensitive, cell line. Investigate the expression levels of PARP and other potential targets in your cell line. | |

| High levels of cell death, even at low concentrations. | High Compound Potency: this compound may be more potent in your cell line than expected. | Shift your dose-response curve to a lower concentration range (e.g., nanomolar to low micromolar). |

| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final culture volume may be too high. | Ensure the final DMSO concentration is below 0.1% (v/v). Include a vehicle control (cells treated with the same concentration of DMSO without the compound) in your experiments to assess solvent toxicity.[3] | |

| Inconsistent results between experiments. | Variable Cell Conditions: Differences in cell passage number, seeding density, or overall cell health can affect experimental outcomes. | Use cells within a consistent and low passage number range. Standardize your cell seeding density for all experiments. Regularly monitor cell health and morphology. |

| Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variability. | Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare a master mix of each concentration to be added to replicate wells. |

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to optimize this compound concentration.

Protocol 1: Determining the Optimal Concentration Range using a Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability and determine the IC50 (half-maximal inhibitory concentration) of this compound.

Materials:

-

Your cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count your cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-